2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride
2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride
Brand Name:
Vulcanchem
CAS No.:
105241-88-1
VCID:
VC0026680
InChI:
InChI=1S/C8H17N5O3.ClH/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15;/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12);1H/t5-;/m0./s1
SMILES:
C(CC(C(=O)NCC(=O)O)N)CN=C(N)N.Cl
Molecular Formula:
C8H18ClN5O3
Molecular Weight:
267.714
2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride
CAS No.: 105241-88-1
Cat. No.: VC0026680
Molecular Formula: C8H18ClN5O3
Molecular Weight: 267.714
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105241-88-1 |
|---|---|
| Molecular Formula | C8H18ClN5O3 |
| Molecular Weight | 267.714 |
| IUPAC Name | 2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H17N5O3.ClH/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15;/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12);1H/t5-;/m0./s1 |
| Standard InChI Key | LBJDXUKLQUTBSV-JEDNCBNOSA-N |
| SMILES | C(CC(C(=O)NCC(=O)O)N)CN=C(N)N.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator